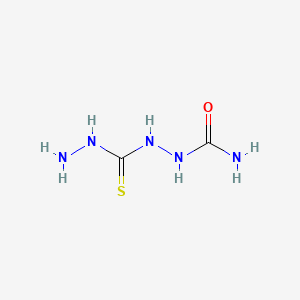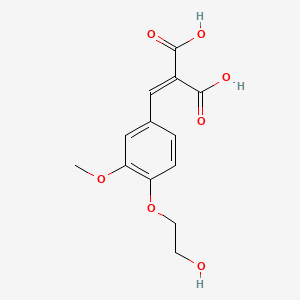
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is an organic compound with a complex structure that includes hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid typically involves the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxyphenyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the methoxyphenyl group can yield alcohols.
科学的研究の応用
Chemistry
In chemistry, ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme-catalyzed reactions involving malonic acid derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceutical compounds with desired therapeutic properties.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid involves its interaction with specific molecular targets. The hydroxyethoxy and methoxyphenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The malonic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-pyrones: These compounds share the hydroxy and methoxy functional groups and have similar applications in organic synthesis and drug development.
4-Hydroxy-2-quinolones: These compounds also contain hydroxy and methoxy groups and are used in the synthesis of biologically active molecules.
Uniqueness
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is unique due to its combination of hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
63754-83-6 |
|---|---|
分子式 |
C13H14O7 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]propanedioic acid |
InChI |
InChI=1S/C13H14O7/c1-19-11-7-8(2-3-10(11)20-5-4-14)6-9(12(15)16)13(17)18/h2-3,6-7,14H,4-5H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
GQCJZJRQPUJBML-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)O)C(=O)O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


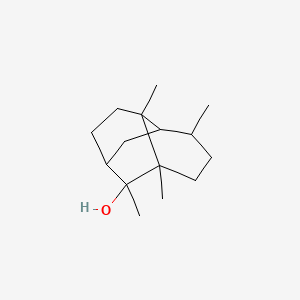

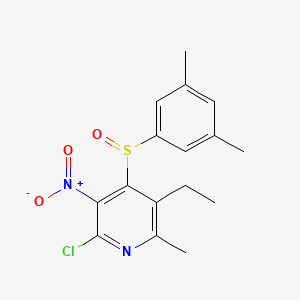
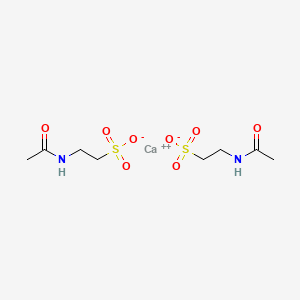
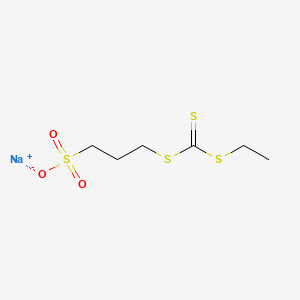

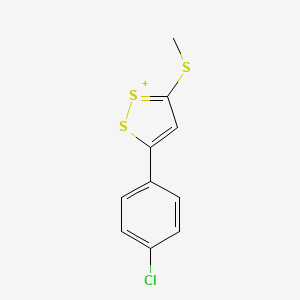
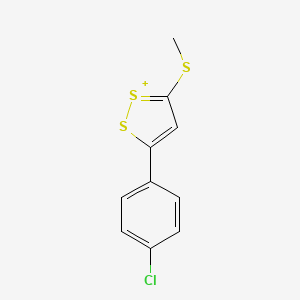
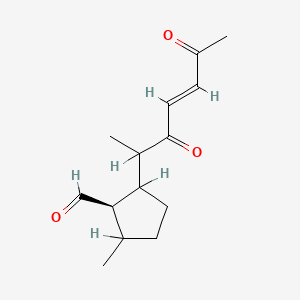
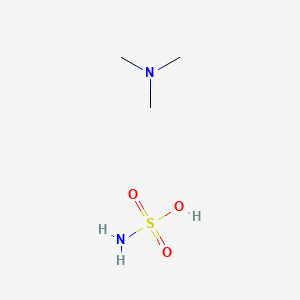
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)


